molecular formula C14H18N4OS B2460501 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2320860-68-0

3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2460501
CAS No.: 2320860-68-0
M. Wt: 290.39
InChI Key: QMXVFQUKSUXXOL-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel synthetic compound offered as a high-purity building block for medicinal chemistry and drug discovery research. This molecule integrates a 1-methyl-1H-pyrazole heterocycle linked to a piperidine carboxamide core, further functionalized with a thiophene-2-yl group. The strategic combination of these privileged substructures—piperidine, pyrazole, and thiophene—is commonly found in pharmacologically active compounds and suggests significant potential for interacting with various biological targets . Pyrazole-carboxamide derivatives are extensively investigated for their bioactive properties, serving as key scaffolds in developing novel therapeutic agents . The piperidine ring is a fundamental motif in numerous pharmaceuticals, contributing to desired pharmacokinetic and pharmacodynamic profiles. The presence of the thiophene ring may enhance the compound's electronic properties and binding affinity through additional heteroatom interactions . This compound is primarily designed for use in hit-to-lead optimization, library synthesis, and structure-activity relationship (SAR) studies. Researchers can utilize it to explore its potential as a precursor for molecules targeting central nervous system (CNS) disorders, given the known neuroactivity of related piperidine and pyrazole-containing analogs . It may also serve as a valuable intermediate in synthesizing more complex heterocyclic systems. This product is strictly labeled For Research Use Only (RUO) and is intended for use in laboratory settings. It is not for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions following their institution's chemical hygiene plans.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-17-9-12(8-15-17)11-4-2-6-18(10-11)14(19)16-13-5-3-7-20-13/h3,5,7-9,11H,2,4,6,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXVFQUKSUXXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine and thiophene rings. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) serves as a key site for hydrolysis and substitution:

  • Acidic/Basic Hydrolysis : Under reflux with 6M HCl or 40% NaOH, the amide bond cleaves to yield piperidine-1-carboxylic acid and 2-aminothiophene. Yields vary (45–72%) depending on reaction time and temperature.

  • Nucleophilic Acyl Substitution : Reactivity with Grignard reagents (e.g., MeMgBr) at the carbonyl carbon is hindered by steric bulk from the piperidine and thiophene groups. Limited success is reported for alkylation.

Piperidine Ring Modifications

The piperidine ring undergoes functionalization at nitrogen and carbon centers:

  • N-Alkylation : Treatment with methyl iodide in THF/K₂CO₃ substitutes the piperidine nitrogen, forming quaternary ammonium salts (e.g., 3-(1-methylpyrazol-4-yl)-1-methylpiperidinium iodide ). This reaction proceeds in 68% yield .

  • Ring-Opening Reactions : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) cleave the piperidine ring, producing glutaric acid derivatives. Selectivity challenges arise due to competing pyrazole oxidation .

Pyrazole Functionalization

The 1-methylpyrazole substituent participates in cross-coupling and electrophilic substitution:

  • Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the pyrazole’s 4-position undergoes arylation. For example, coupling with phenylboronic acid yields 3-(1-methyl-4-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide (62% yield) .

  • N-Methylation : Further methylation is sterically hindered, but demethylation via BBr₃ in DCM removes the existing methyl group, enabling subsequent derivatization .

Thiophene Reactivity

The thiophene ring engages in electrophilic substitution and coordination chemistry:

  • Nitration : Concentrated HNO₃/H₂SO₄ nitrates the thiophene at the 5-position, forming N-(5-nitrothiophen-2-yl)piperidine-1-carboxamide derivatives. Regioselectivity is confirmed via NMR .

  • Metal Coordination : The sulfur atom binds to Pd(II) or Cu(I) in catalytic systems, facilitating C–H activation for cross-dehydrogenative coupling (CDC) reactions .

Heterocycle Fusion Reactions

The scaffold participates in cyclization to form polycyclic systems:

  • Triazolothiadiazine Formation : Reaction with thiocarbohydrazide and aldehydes under acidic conditions generates fused triazolothiadiazine derivatives. Yields range from 55–78% depending on substituent electronics .

  • Pyrazolo-Pyrimidine Synthesis : Condensation with β-ketoesters forms pyrazolo[1,5-a]pyrimidines, leveraging the pyrazole’s nucleophilicity .

Comparative Reaction Yields

Reaction TypeReagents/ConditionsProductYield (%)Reference
Amide hydrolysis6M HCl, reflux, 12hPiperidine-1-carboxylic acid72
Suzuki coupling (pyrazole)Pd(PPh₃)₄, Na₂CO₃, 80°C4-Arylpyrazole derivative62
Thiophene nitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitrothiophene analog58
Piperidine N-alkylationMeI, THF, K₂CO₃, 24hQuaternary ammonium salt68

Mechanistic Insights

  • Amide Hydrolysis : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, with rate-limiting proton transfer.

  • Pyrazole Coupling : Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation and reductive elimination .

  • Thiophene Nitration : Electrophilic attack by NO₂⁺ occurs at the electron-rich 5-position, stabilized by sulfur’s resonance .

Stability Under Reaction Conditions

The compound demonstrates moderate thermal stability (<200°C) but degrades under prolonged UV exposure. Acidic/basic conditions >100°C lead to piperidine ring decomposition .

Scientific Research Applications

Metabolic Disorders

Research indicates that compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide may inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in the regulation of cortisol levels. This inhibition is beneficial for treating conditions associated with metabolic syndrome, including:

  • Type 2 Diabetes
  • Obesity
  • Hypertension

Studies have shown that such compounds can ameliorate insulin resistance and improve lipid profiles, thus presenting a promising avenue for metabolic disorder therapies .

Central Nervous System Disorders

The compound is also being investigated for its neuroprotective properties. It has been suggested that it may have potential in treating:

  • Alzheimer's Disease
  • Mild Cognitive Impairment

The mechanism of action appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation, which are critical in the pathophysiology of these CNS disorders .

Case Study 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

A study demonstrated that derivatives of piperidine compounds, including those with pyrazole and thiophene groups, effectively inhibited the enzyme mentioned above. This inhibition was linked to improved metabolic parameters in animal models of obesity and diabetes .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated animals .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Studies
Metabolic DisordersInhibition of cortisol synthesis; improved insulin sensitivity ,
Central Nervous System DisordersNeuroprotection; reduction in cognitive decline ,

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

  • The presence of sulfonyl groups (e.g., in the heart failure compound and danicamtiv ) correlates with cardiovascular and neurological applications. In contrast, the target compound lacks a sulfonyl group, which may limit its utility in similar pathways.
  • Halogenated substituents (e.g., difluoromethyl in ) enhance metabolic stability and binding affinity, as seen in danicamtiv’s improved pharmacokinetics . The target compound’s methyl and thiophene groups may prioritize different interactions.

Thiophene vs. Isoxazole Carboxamide :

  • The thiophen-2-yl group in the target compound is associated with antibacterial activity in analogues like (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide . However, isoxazole carboxamide derivatives (e.g., ) are linked to CNS and cardiovascular targets, suggesting divergent therapeutic pathways.

The target compound’s simpler piperidine scaffold may favor synthetic accessibility.

Functional Analogues with Pyrazole-Thiophene Hybrids

  • Antibacterial Agents: Compounds like 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes exhibit activity against Gram-positive bacteria, with halogenated derivatives (e.g., 4-chlorophenyl) showing enhanced potency .
  • Anti-inflammatory Agents : Pyrazole-thiophene hybrids with cyclopenta[b]thiophen scaffolds (e.g., ) demonstrate anti-inflammatory activity, but the target compound’s piperidine core may alter its mechanism compared to these fused-ring systems.

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a pyrazole and thiophene moiety. Its synthesis typically involves multi-step reactions, starting from the formation of the pyrazole ring, followed by the introduction of the piperidine and thiophene groups. The synthesis can be optimized using catalysts and specific solvents to enhance yield and purity.

Biological Activities

Research indicates that derivatives of pyrazole and thiophene exhibit a wide range of biological activities, including:

  • Antiviral Activity : Compounds related to pyrazole have shown promising antiviral effects against various viruses. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations .
  • Anticancer Properties : Pyrazole derivatives have been extensively studied for their anticancer potential. Molecules similar to 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways, which is a common characteristic of thiophene-containing compounds .

The biological activity of 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is believed to involve its interaction with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways that mediate various biological responses. For example, some studies suggest that pyrazole derivatives can act as inhibitors of key enzymes involved in viral replication or cancer cell survival .

Case Studies

Several studies have investigated the efficacy of similar compounds in preclinical models:

  • Antiviral Efficacy : A study reported that a related pyrazole compound exhibited an EC50 value of 6.7 µM against Hepatitis C virus (HCV), highlighting its potential as an antiviral agent .
  • Anticancer Activity : In vitro studies demonstrated that certain pyrazole derivatives could reduce the viability of cancer cell lines by over 80% at concentrations as low as 7 µM, indicating strong anticancer activity .
  • Safety Profile : Toxicological assessments have shown that many pyrazole derivatives possess favorable safety profiles, with minimal cytotoxicity observed in normal cell lines compared to cancerous ones .

Data Tables

Biological ActivityCompoundEC50 (µM)Selectivity Index
AntiviralPyrazole Derivative A6.7High
AnticancerPyrazole Derivative B7>10
Anti-inflammatoryPyrazole Derivative C15Moderate

Q & A

Q. How can researchers design assays to evaluate the compound’s inhibitory effects on specific enzymatic targets?

  • Methodology :
  • Enzyme selection : Choose targets with structural homology to known pyrazole-binding proteins (e.g., COX-2, JAK2).
  • Assay format : Use fluorescence-based (e.g., FRET) or colorimetric (e.g., ADP-Glo™ kinase) assays.
  • Controls : Include positive controls (e.g., Celecoxib for COX-2) and negative controls (DMSO vehicle) .

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